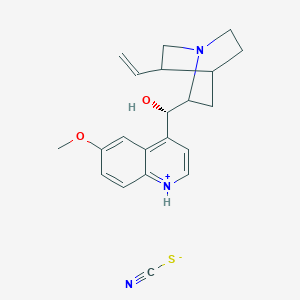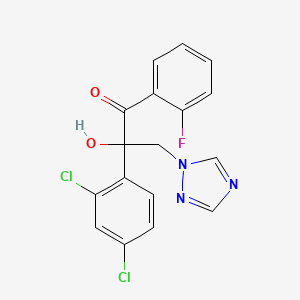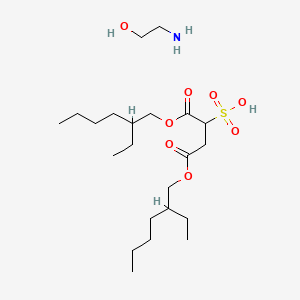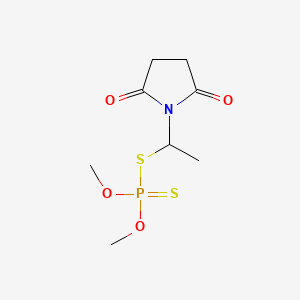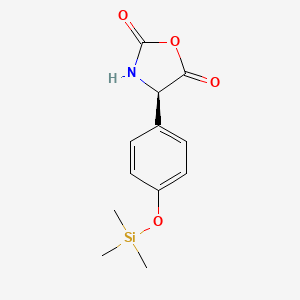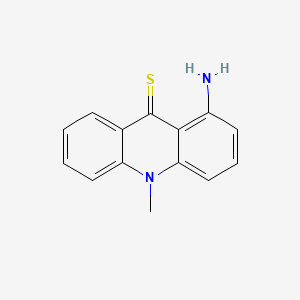
9(10H)-Acridinethione, 1-amino-10-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Acridinethione, 1-amino-10-methyl- is a chemical compound belonging to the acridine family It is characterized by its molecular structure, which includes a fused benzene and pyrimidine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 9(10H)-Acridinethione, 1-amino-10-methyl- typically begins with acridone or its derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization processes.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to maintain quality and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and by-products.
Scaling Up: The production process is scaled up to meet commercial demands, ensuring that large quantities of the compound can be produced efficiently.
Types of Reactions:
Oxidation: 9(10H)-Acridinethione, 1-amino-10-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Various halides, amines, and alcohols can be used as substitution reagents.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of acridine derivatives with different functional groups.
Reduced Forms: Reduction reactions produce compounds with reduced oxidation states.
Substituted Compounds: Substitution reactions result in compounds with altered chemical structures.
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex chemical structures.
Catalyst: It can act as a catalyst in various chemical reactions, enhancing reaction rates and yields.
Biology:
Biological Probes: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Fluorescent Labeling: Its fluorescent properties make it useful for labeling and tracking biological molecules.
Medicine:
Antimicrobial Agent: Research has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Cancer Research: The compound is being studied for its potential use in cancer therapy, particularly in targeting cancer cells.
Industry:
Dye Manufacturing: It is used in the production of dyes and pigments for various industrial applications.
Material Science: The compound is explored for its use in advanced materials, such as conductive polymers and coatings.
作用機序
The mechanism by which 9(10H)-Acridinethione, 1-amino-10-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and other biomolecules, disrupting normal cellular functions and leading to desired biological outcomes. The exact molecular targets and pathways vary depending on the specific application and context.
類似化合物との比較
Acridine: A closely related compound with similar chemical properties but different functional groups.
Acridone: Another acridine derivative with distinct structural features.
9(10H)-Acridinone: A compound with a similar core structure but different substituents.
Uniqueness: 9(10H)-Acridinethione, 1-amino-10-methyl- stands out due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique properties make it a valuable compound for research and industrial use.
特性
CAS番号 |
121083-78-1 |
|---|---|
分子式 |
C14H12N2S |
分子量 |
240.33 g/mol |
IUPAC名 |
1-amino-10-methylacridine-9-thione |
InChI |
InChI=1S/C14H12N2S/c1-16-11-7-3-2-5-9(11)14(17)13-10(15)6-4-8-12(13)16/h2-8H,15H2,1H3 |
InChIキー |
LYKWYJBZORQQLV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=S)C3=C(C=CC=C31)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


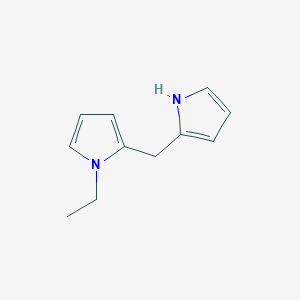

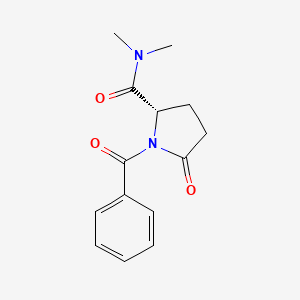
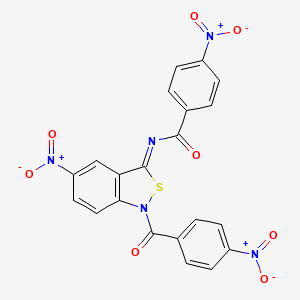
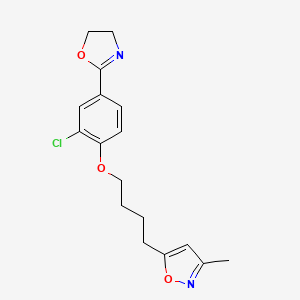
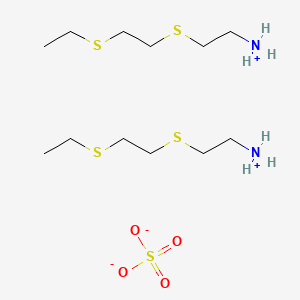

![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
